Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride
Description
Properties
Molecular Formula |
C10H15ClO2S |
|---|---|
Molecular Weight |
234.74 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]decane-8-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO2S/c11-14(12,13)10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2 |
InChI Key |
ZJDZMVUOIBKMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride
Multi-Step Synthesis Approach
The synthesis typically involves a multi-step sequence starting from the construction of the tricyclic hydrocarbon skeleton, followed by functional group transformations to introduce the sulfonyl chloride group.
Step 1: Construction of the Tricyclic Skeleton
- The tricyclic core, tricyclo[5.2.1.0,2,6]decane, can be synthesized via nickel-catalyzed domino cyclization reactions of suitably tethered enynes or cyclopentanedione derivatives. For example, reductive Knoevenagel condensation of cyclopentane-1,3-dione with alkynals, followed by allylation, yields intermediates that undergo nickel-catalyzed cyclization to afford the tricyclic framework with high enantioselectivity and yield (up to 65% yield, 97% enantiomeric excess).
Step 2: Introduction of Sulfonyl Chloride Group
- The sulfonyl chloride group is introduced by sulfonation of the tricyclic hydrocarbon or its derivatives, often by reaction with chlorosulfonic acid or sulfonyl chloride reagents.
- In one documented procedure, tricyclo[5.2.1.0,2,6]decane derivatives bearing hydroxyl groups are first oxidized to aldehydes or carboxylic acid derivatives, which are then converted into sulfonyl chlorides by treatment with thionyl chloride (SOCl2) or related chlorinating agents.
- The reaction conditions typically involve stirring in methylene chloride with catalytic amounts of 4-dimethylaminopyridine (DMAP) and triethylamine at controlled temperatures (0–25°C) to ensure selective sulfonyl chloride formation without decomposition.
Step 3: Purification
Representative Synthetic Route Summary (Data Table)
Analytical and Research Insights
Reactivity and Stability
- The sulfonyl chloride group attached to the rigid tricyclic framework exhibits high electrophilicity, making the compound reactive towards nucleophiles such as amines and alcohols, which is useful for further derivatization.
- The tricyclic skeleton provides structural rigidity, which stabilizes the molecule but can also influence the reactivity of the sulfonyl chloride group under different conditions.
Industrial and Laboratory Scale Synthesis
- Industrial methods may utilize continuous flow reactors to maintain consistent reaction parameters, improving yields and safety when handling reactive sulfonyl chloride intermediates.
- Advanced purification techniques such as recrystallization and distillation under reduced pressure are crucial to isolate the compound in high purity.
Comparative Structural Synthesis
- Compared to other tricyclic sulfonyl chlorides, the preparation of this compound is unique due to its specific ring fusion pattern and the position of the sulfonyl chloride group, which requires precise synthetic control.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and mild bases (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate).
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Structural and Functional Differences
- Tricyclo[5.2.1.0²,⁶]decane-8-sulfonyl chloride : Contains a fused tricyclic carbon skeleton (C₁₀H₁₅ClO₂S), introducing significant steric bulk. This hindrance may slow reaction kinetics but enhance selectivity in certain substitutions.
- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) : A linear sulfonyl chloride with a highly electronegative trifluoromethyl group (CClF₃O₂S, MW 168.52). Its electron-withdrawing nature enhances leaving-group ability, making it a potent reagent in triflation reactions .
Physical and Chemical Properties
| Property | Tricyclo[5.2.1.0²,⁶]decane-8-sulfonyl Chloride | Trifluoromethanesulfonyl Chloride |
|---|---|---|
| Molecular Formula | C₁₀H₁₅ClO₂S | CClF₃O₂S |
| Molecular Weight | ~250–300 (estimated) | 168.52 |
| Boiling Point | Not reported | 29–32°C |
| Density | Not reported | 1.583 g/mL |
| Reactivity | Sterically hindered; selective sulfonylation | Rapid triflation due to −CF₃ group |
Comparison with Other Tricyclic Sulfonyl Chlorides
Limited data exist on direct structural analogs. However, tricyclic frameworks like those in ’s amino-oxatricyclo derivative (C₁₁H₁₃F₃NO₃) share rigidity but differ in functional groups (e.g., lactone vs. sulfonyl chloride). Such compounds highlight how scaffold modifications alter reactivity: the lactone in undergoes Boc deprotection (yield: 54%) , whereas sulfonyl chlorides prioritize electrophilic substitution.
Research Findings and Key Observations
- Steric Effects : The tricyclic core in the target compound likely reduces nucleophilic attack rates compared to linear analogs like CF₃SO₂Cl.
- Thermal Stability : Higher predicted thermal stability (due to fused rings) aligns with safety guidelines emphasizing heat avoidance .
- Synthetic Utility : While CF₃SO₂Cl is preferred for high-speed triflation, the tricyclic variant may enable access to sterically demanding sulfonamides or polymers.
Biological Activity
Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tricyclic structure with a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with various biomolecules. The rigid tricyclic framework contributes to its stability and interaction potential with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through the sulfonyl chloride group. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound can form covalent bonds with active site residues in enzymes, thereby inhibiting their function.
- Modulation of Receptor Activity : It may influence receptor conformations, affecting signaling pathways.
Biological Activity Overview
Research has highlighted several areas where this compound exhibits biological activity:
- Antibacterial Activity : Studies indicate that compounds related to tricyclo[5.2.1.0,2,6]decane structures demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Antifungal Properties : Similar compounds have shown efficacy against fungal strains, suggesting potential applications in treating fungal infections .
- Anti-inflammatory Effects : Investigations into related compounds suggest that they may possess anti-inflammatory properties, making them candidates for therapeutic development in inflammatory diseases .
Antibacterial Activity
A study evaluated the antibacterial effects of a related compound derived from the tricyclo[5.2.1.0,2,6]decane structure against various bacterial strains:
| Strain Type | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
This data demonstrates the compound's potential as an antibacterial agent.
Antifungal Activity
Research on the antifungal activity of tricyclic compounds indicated:
- Significant inhibition of fungal growth in laboratory settings.
- Potential use in agricultural applications to combat crop pathogens.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tricyclo[5.2.1.0²⁶]decane-8-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of tricyclic sulfonyl chlorides typically involves multi-step reactions, such as cyclization of precursor hydrocarbons followed by sulfonation and chlorination. For example, analogous procedures for tetrachloromonospirocyclotriphosphazenes (e.g., compound 1 in ) utilize THF as a solvent and triethylamine to neutralize byproducts. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for isolating high-purity products. Adjusting reaction time (e.g., 3 days at room temperature in ) and stoichiometric ratios can optimize yields.
Q. How should researchers characterize the stereochemical configuration of Tricyclo[5.2.1.0²⁶]decane-8-sulfonyl chloride?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry in complex tricyclic systems (as highlighted in ). For rapid analysis, nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, combined with computational tools (e.g., ACD/Labs Percepta in ), can predict stereocenters. The InChI key (e.g.,
ILHLUDARNCAVJV-UHFFFAOYSA-Nin ) provides a standardized identifier for cross-referencing structural databases.
Q. What safety protocols are essential when handling sulfonyl chlorides like this compound?
- Methodological Answer : Personal protective equipment (PPE) must include chemically resistant gloves (nitrile or neoprene) and full-body suits to prevent skin contact (). Respiratory protection is mandatory in poorly ventilated areas. Spill containment protocols (e.g., avoiding drainage contamination in ) and emergency washing stations should be accessible. MedChemExpress guidelines ( ) emphasize that only trained personnel should handle reactive intermediates in authorized facilities.
Advanced Research Questions
Q. How does the steric environment of the tricyclo scaffold influence sulfonyl chloride reactivity in nucleophilic substitutions?
- Methodological Answer : The rigid tricyclo structure imposes steric constraints that can retard nucleophilic attack at the sulfur center. Comparative kinetic studies with analogous compounds (e.g., 6,7-dihydro-5H-benzo[7]annulene-8-sulfonyl chloride in ) reveal that bulky substituents near the sulfonyl group reduce reaction rates with amines or alcohols. Solvent polarity (e.g., THF vs. toluene in ) and temperature can modulate this effect.
Q. What analytical techniques are most effective for detecting trace impurities in this compound during pharmaceutical intermediate synthesis?
- Methodological Answer : Ion-pair chromatography (IPC) with sodium 1-decanesulfonate () is recommended for separating polar impurities. High-resolution mass spectrometry (HRMS) and -NMR (if phosphorus-containing byproducts are suspected, as in ) provide complementary data. For quantification, calibrate against USP-grade standards () and validate methods per ICH guidelines.
Q. Can computational modeling predict the stability of Tricyclo[5.2.1.0²⁶]decane-8-sulfonyl chloride under varying pH and temperature conditions?
- Methodological Answer : Density functional theory (DFT) simulations using software like Gaussian or ORCA can model hydrolysis pathways. Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) should correlate with predicted degradation products. PubChem’s computed properties () offer baseline data for thermodynamic parameters like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
